2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(4-methylphenyl)acetamide
Description
The compound 2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(4-methylphenyl)acetamide is a thiazole-based acetamide derivative characterized by a 1,3-thiazole core substituted with a sulfanyl-linked 2-(4-fluorophenyl)-2-oxoethyl group at position 2 and an acetamide moiety at position 4, where the nitrogen is further substituted with a 4-methylphenyl group. Its structural complexity necessitates advanced crystallographic validation tools like SHELX for accurate characterization .
Properties
IUPAC Name |
2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2S2/c1-13-2-8-16(9-3-13)22-19(25)10-17-11-26-20(23-17)27-12-18(24)14-4-6-15(21)7-5-14/h2-9,11H,10,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKLBXRPXKMJSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations in Core Heterocycles
The thiazole core distinguishes the target compound from analogs with triazole, oxazole, or imidazole rings. For example:
Substituent Effects on Bioactivity and Physicochemical Properties
- Acetamide Nitrogen Substituents: The 4-methylphenyl group in the target compound balances lipophilicity (logP ~3.2 estimated) and steric bulk, favoring membrane permeability. Morpholinoacetamide () introduces a polar morpholine ring, improving aqueous solubility (logP ~2.1) but possibly reducing CNS penetration due to increased hydrophilicity.
Thiazole Ring Substituents :
- The 2-(4-fluorophenyl)-2-oxoethylsulfanyl group in the target compound provides a ketone moiety for hydrogen bonding, absent in analogs like 2-({4-[2-(azepan-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide (), where the azepane ring introduces conformational flexibility but may reduce target specificity.
Data Tables
Table 1: Structural and Physicochemical Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
